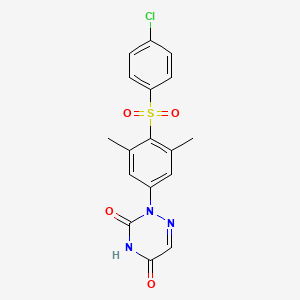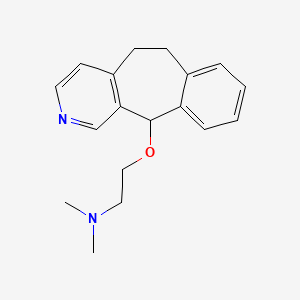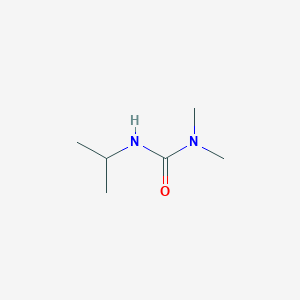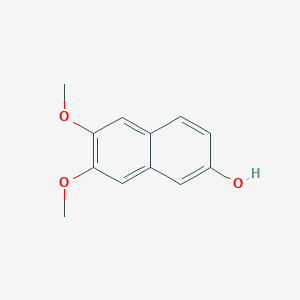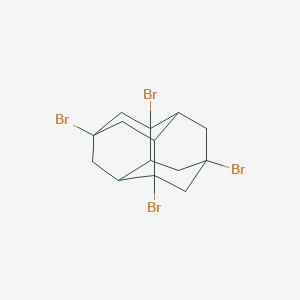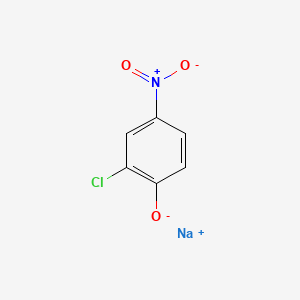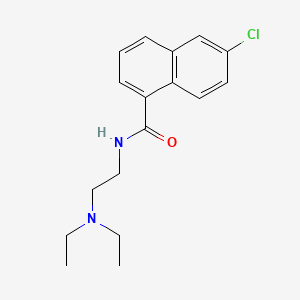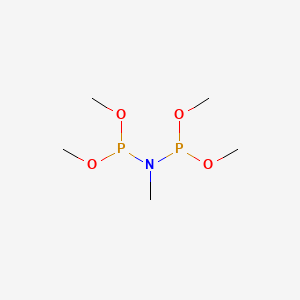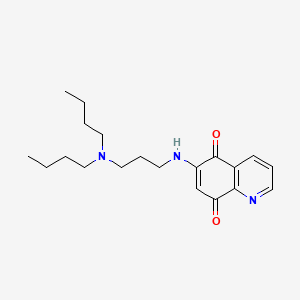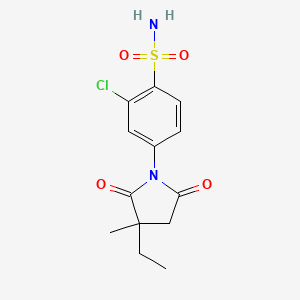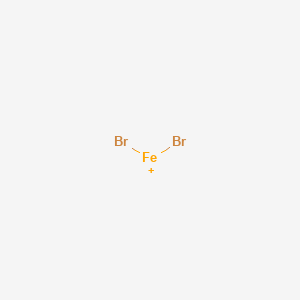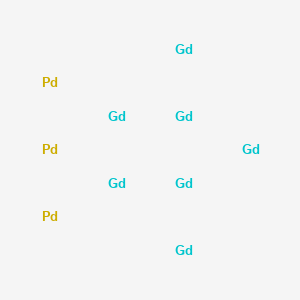
Gadolinium--palladium (7/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–palladium (7/3) is an intermetallic compound composed of gadolinium and palladium in a 7:3 atomic ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (7/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of gadolinium and palladium metals in a stoichiometric ratio of 7:3. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures around 1000°C to 1200°C until a homogeneous alloy is formed .
Industrial Production Methods: Industrial production of gadolinium–palladium (7/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The alloy is then subjected to annealing processes to achieve the desired crystal structure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gadolinium oxide and palladium oxide.
Reduction: Can be reduced by hydrogen to form metallic gadolinium and palladium.
Substitution: Reacts with halogens to form gadolinium halides and palladium halides
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Carried out using hydrogen gas at high temperatures.
Substitution: Involves halogen gases like chlorine or bromine at moderate temperatures.
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃) and palladium oxide (PdO).
Reduction: Metallic gadolinium (Gd) and palladium (Pd).
Substitution: Gadolinium halides (GdX₃) and palladium halides (PdX₂), where X represents a halogen.
Wissenschaftliche Forschungsanwendungen
Gadolinium–palladium (7/3) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of gadolinium–palladium (7/3) varies depending on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Medical Applications: The compound’s unique properties enable it to interact with biological molecules, potentially allowing for targeted delivery and controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Gadolinium–nickel (7/3): Another gadolinium-based intermetallic compound with similar magnetic properties but different catalytic behavior.
Gadolinium–cobalt (7/3): Exhibits strong magnetic properties and is used in magnetic refrigeration.
Palladium–copper (7/3): Known for its catalytic properties in hydrogenation reactions.
Uniqueness of Gadolinium–palladium (7/3): Gadolinium–palladium (7/3) stands out due to its combination of magnetic and catalytic properties. The presence of gadolinium enhances its applicability in magnetic and imaging technologies, while palladium contributes to its effectiveness as a catalyst. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
39417-19-1 |
|---|---|
Molekularformel |
Gd7Pd3 |
Molekulargewicht |
1420 g/mol |
IUPAC-Name |
gadolinium;palladium |
InChI |
InChI=1S/7Gd.3Pd |
InChI-Schlüssel |
SCPRNFZKMYWZPA-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
